molecular formula C9H16O3 B1394874 Ethyl 3-(oxolan-3-yl)propanoate CAS No. 766539-77-9

Ethyl 3-(oxolan-3-yl)propanoate

Cat. No. B1394874
M. Wt: 172.22 g/mol
InChI Key: NKROAULOSXRIHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 29 bond(s). There are 13 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .

Scientific Research Applications

Polymorphic Characterization

  • Polymorphic Forms Characterization : Ethyl 3-(oxolan-3-yl)propanoate has been studied for its polymorphic forms, which are challenging to differentiate due to their similar spectra and diffraction patterns. Techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance were used for characterization (Vogt et al., 2013).

Chemical Synthesis and Applications

  • Chemo-Enzymatic Synthesis Pathway : This compound is used as a precursor in chemical syntheses. A sustainable chemo-enzymatic synthetic pathway has been developed for its production, starting from biobased compounds like levoglucosenone (Peru et al., 2016).
  • Enzyme-catalyzed Synthesis : Ethyl 3-(oxolan-3-yl)propanoate has been used in enzymatic procedures for synthesizing enantiomerically enriched acids, showcasing its role in stereoselective synthesis (Brem et al., 2010).

Material Science and Physical Chemistry

  • Vapor-Liquid Equilibria and Densities : In material science, it has been used to study vapor-liquid equilibrium and densities in various binary systems, contributing to the understanding of phase behavior in chemical processes (Segura et al., 2003).

Pharmaceutical Applications

  • Drug Intermediate Synthesis : It is a key intermediate in the synthesis of various pharmaceutical compounds, demonstrating its utility in drug development (Huansheng, 2013).

Biofuels

  • Biofuel Molecule Study : Ethyl 3-(oxolan-3-yl)propanoate has been studied as a model molecule in biofuel research, particularly in understanding the kinetics of its oxidation process (Metcalfe et al., 2009).

properties

IUPAC Name

ethyl 3-(oxolan-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKROAULOSXRIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694792
Record name Ethyl 3-(oxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(oxolan-3-yl)propanoate

CAS RN

766539-77-9
Record name Ethyl 3-(oxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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